Lactoferroxin C

Description

Properties

CAS No. |

117667-27-3 |

|---|---|

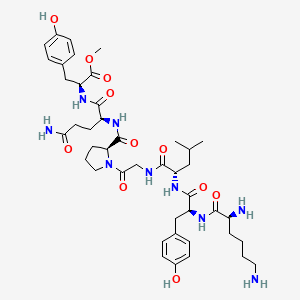

Molecular Formula |

C43H63N9O11 |

Molecular Weight |

882 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C43H63N9O11/c1-25(2)21-32(50-41(60)33(22-26-9-13-28(53)14-10-26)49-38(57)30(45)7-4-5-19-44)39(58)47-24-37(56)52-20-6-8-35(52)42(61)48-31(17-18-36(46)55)40(59)51-34(43(62)63-3)23-27-11-15-29(54)16-12-27/h9-16,25,30-35,53-54H,4-8,17-24,44-45H2,1-3H3,(H2,46,55)(H,47,58)(H,48,61)(H,49,57)(H,50,60)(H,51,59)/t30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

BZPBEAAFPPOHSJ-LBBUGJAGSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

KYLGPQY |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lactoferrin (673-679) lactoferroxin C lactoferroxin-C Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3 |

Origin of Product |

United States |

Origin and Biogenesis of Lactoferroxin C

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a common and efficient method for producing peptides like Lactoferroxin C. wikipedia.orgbachem.com In this technique, the peptide chain is assembled step-by-step while one end is anchored to an insoluble solid support, or resin. wikipedia.orgbachem.com The process involves the sequential addition of protected amino acids. The use of protecting groups on the amino acid side chains and the temporary protection of the alpha-amino group are crucial to prevent unwanted side reactions. peptide.com Once the desired sequence is assembled, the peptide is cleaved from the resin and purified.

Post-Synthetic Modifications and Derivatizations (e.g., methyl esterification)

A key feature of Lactoferroxin C is the post-synthetic modification of its C-terminus. Specifically, it undergoes methyl esterification. nih.gov This means that a methyl group (-CH3) is added to the carboxyl group of the C-terminal tyrosine residue, resulting in a methyl ester (-OCH3). nih.gov This modification is a critical step, as the naturally occurring peptide sequence cleaved from lactoferrin does not possess this feature. In the original isolation of Lactoferroxin C, the peptic digest of human lactoferrin was artificially methyl-esterified to produce the final active peptide. nih.gov

Molecular Architecture and Structural Determinants of Lactoferroxin C

Primary Structure and Amino Acid Sequence Analysis

The primary structure of Lactoferroxin C is defined by its linear sequence of amino acids and its C-terminal modification. It is a heptapeptide (B1575542) with the sequence Lys-Tyr-Leu-Gly-Pro-Gln-Tyr, featuring a methyl ester at the carboxyl terminus (KYLGPQY-OCH3). nih.govnih.govchemicalbook.comnih.gov The molecular formula of Lactoferroxin C is C43H63N9O11, and its computed molecular weight is approximately 882.0 g/mol . nih.gov

Sequence Homology and Corresponding Residues within Parent Lactoferrin

Lactoferroxin C originates from human lactoferrin, a larger, single-chain glycoprotein (B1211001). chemicalbook.comnih.gov Human lactoferrin consists of 691 amino acids and is characterized by two homologous globular lobes, the N-lobe and the C-lobe, which share approximately 40% sequence homology. Lactoferroxin C corresponds to residues 673-679 within the sequence of human lactoferrin, placing it in the C-terminal region of the protein. chemicalbook.comnih.gov

Structural Conformation and Conformational Analysis

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Conformational analysis of Lactoferroxin C has been performed using theoretical methods to understand its spatial arrangement and flexibility.

Theoretical Conformational Analysis (e.g., potential function, energy landscapes)

Theoretical conformational analysis is employed to explore the possible spatial structures of molecules by considering the energies associated with different arrangements of atoms. For Lactoferroxin C, this analysis utilizes a potential function that sums the contributions of non-bonded interactions, electrostatic interactions, torsional energies, and hydrogen bonds.

Studies have shown that the spatial structure of the Lactoferroxin C molecule can be represented by eight distinct forms of the main chain. The relative energies of these main chain forms vary within a range of 0 to 8.0 kcal/mol. Low-energy conformations, which are more likely to be adopted by the molecule, correspond to minima on the conformational energy landscape. The most stable conformation identified through theoretical analysis is denoted as B1222R1R21BBB311B3. This conformation is energetically favorable due to advantageous non-valence and electrostatic interactions.

The energy contributions in low-energy conformations of Lactoferroxin C exhibit specific ranges: non-valent interactions range from -31.4 to -19.5 kcal/mol, electrostatic interactions from 5.3 to 9.3 kcal/mol, and torsion interactions from 3.3 to 8.2 kcal/mol.

Influence of Constituent Amino Acid Residues on Spatial Structure

The specific amino acid residues within Lactoferroxin C significantly influence its spatial structure and conformational possibilities. The Gly4 residue, situated centrally in the sequence, acts as a connection point between two fragments and can adopt four different main chain forms (R, B, L, and P). This flexibility at Gly4 contributes to the hundreds of possible conformations the heptapeptide can theoretically explore.

Structure-Activity Relationships (SAR) in Lactoferroxin C and Analogues

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect biological activity. Lactoferroxin C is known for its opioid antagonist activity. chemicalbook.comnih.gov

Research on Lactoferroxin C and its synthetic analogues has provided insights into the structural features critical for its opioid receptor interactions. Lactoferroxin C demonstrates a preference for kappa-opioid receptors over mu-opioid receptors. chemicalbook.comnih.gov

SAR studies on lactoferroxins derived from food proteins, including Lactoferroxin C, suggest a general structural motif for their opioid antagonist activity, represented by the formula XA-Tyr-XB-Tyr-OCH3. chemicalbook.comnih.gov In this formula, XA and XB represent amino acid residues or sequences that influence the activity and specificity. chemicalbook.comnih.gov

Identification of Key Residues for Functional Specificity

Specific amino acid residues within Lactoferroxin C have been identified as key determinants of its functional specificity, particularly its preference for kappa-opioid receptors. The residue at the XA position, which is Lys1 in Lactoferroxin C, significantly affects the peptide's selectivity for different opioid receptor subtypes. chemicalbook.comnih.gov

Experimental data from studies with synthetic analogues have demonstrated the critical role of the lysine (B10760008) residue at the N-terminus. nih.gov Deletion of the lysine residue from Lactoferroxin C resulted in a peptide that exhibited mu-selective ligand properties. nih.gov This modification led to a significant decrease in antagonist potency at kappa-receptors and a corresponding increase in potency at mu-receptors. nih.gov This finding strongly suggests that the presence of the basic lysine residue at the amino-terminal position is essential for conferring kappa-receptor selectivity to Lactoferroxin C. nih.gov

Furthermore, the location of basic residues in the amino-terminal region of these opioid antagonists appears to be a key factor in their kappa-receptor selectivity, contrasting with opioid agonists where such determinants might be located in different regions. nih.gov The XB position in the general formula XA-Tyr-XB-Tyr-OCH3 also plays a role, with studies suggesting that XB should consist of at least two residues for potent antagonist activity. nih.gov

Impact of Terminal Modifications on Biological Activity

While detailed research specifically on the impact of terminal modifications of Lactoferroxin C is limited in the provided search results, the broader context of lactoferrin-derived peptides and antimicrobial peptides (AMPs) offers relevant insights into how terminal modifications can influence biological activity.

Lactoferrin itself is a single-chain polypeptide with two globular lobes, the N-lobe and C-lobe, connected by a short alpha-helix. nih.gov These lobes contain iron-binding sites and contribute to lactoferrin's diverse functions, including antimicrobial activity. nih.govffhdj.com Lactoferrin-derived peptides, such as lactoferricin, are generated through proteolytic cleavage and often retain or exhibit enhanced biological activities. researchgate.net

Research on AMPs, which share characteristics with lactoferrin-derived peptides, highlights the significance of terminal modifications. For instance, N- and C-terminal acetylation or other additions can improve the stability and pharmacokinetic properties of AMPs. nih.gov The amphiphilic nature of many AMPs, characterized by a hydrophilic N-terminus and a hydrophobic C-terminus, is crucial for their membrane-targeting activity. nih.gov This amphiphilicity often arises from the distribution of charged amino acids (like arginine and lysine) at the N-terminus and nonpolar amino acids (like alanine, glycine, and valine) at the C-terminus. nih.gov

Lactoferroxin C is listed as having opioid antagonist activity, specifically showing higher preference for kappa-receptors than mu-receptors. uniprot.org This suggests that its peptide sequence and potentially its C-terminal methyl ester modification contribute to this specific biological effect. While the precise impact of removing or altering the methyl ester on this opioid antagonist activity is not detailed in the search results, the principle observed in other AMPs suggests that terminal modifications can significantly alter interaction with biological targets.

The C-terminal methyl ester modification in Lactoferroxin C could influence its charge distribution, lipophilicity, and susceptibility to enzymatic degradation, all of which are factors known to affect peptide activity and stability. While direct research on these specific effects for Lactoferroxin C was not found, studies on other peptides demonstrate that such modifications can impact binding affinity to receptors or membranes and influence the duration of activity in biological systems.

| Property | Value | Source |

| Molecular Formula | C₄₃H₆₃N₉O₁₁ | PubChem nih.gov |

| Molecular Weight | 882.0 g/mol (Computed) | PubChem nih.gov |

| Sequence | Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OMe | PubChem nih.gov |

| PubChem CID | 192714 | PubChem nih.gov |

| CAS Number | 117667-27-3 | PubChem nih.gov |

| Biological Activity | Opioid antagonist (kappa-receptor preference) | UniProt uniprot.org |

Receptor Interactions and Pharmacological Modulations by Lactoferroxin C

Opioid Receptor Binding and Selectivity

Studies have investigated the binding profile of Lactoferroxin C across different opioid receptor subtypes to determine its selectivity. nih.govtandfonline.comuniprot.org

Kappa-Opioid Receptor Preference and Affinity

Lactoferroxin C demonstrates a preference for kappa-opioid receptors compared to mu-opioid receptors. uniprot.orgnih.govabcam.comqedbio.comabcam.comtandfonline.comuniprot.orgjensenlab.orgabcam.comaffbiotech.comresearchgate.netmybiosource.comcapes.gov.brstjohnslabs.comtsbiochem.combioworlde.comabcam.com This indicates that Lactoferroxin C binds more readily or with higher affinity to the kappa subtype of opioid receptors.

Mu-Opioid Receptor Interactions and Relative Potency

While Lactoferroxin C interacts with mu-opioid receptors, its preference for this subtype is lower than for kappa receptors. nih.govabcam.comqedbio.comabcam.comtandfonline.comuniprot.orgjensenlab.orgaffbiotech.comresearchgate.netmybiosource.comcapes.gov.brstjohnslabs.comtsbiochem.combioworlde.comabcam.com Research involving modifications to the peptide structure suggests that specific amino acid residues can influence the selectivity profile, with deletion of a lysine (B10760008) residue in Lactoferroxin C leading to increased mu-selectivity in a modified peptide. tandfonline.com

Receptor Binding Kinetics and Affinity Measurements

The affinity of Lactoferroxin C for opioid receptors has been quantified through various experimental approaches, including radioreceptor assays. tandfonline.comuniprot.org

Radioreceptor Assay Applications (e.g., [3H]naloxone displacement)

Radioreceptor assays, specifically using the opioid antagonist [3H]naloxone displacement method, have been employed to assess the binding of Lactoferroxin C to opioid receptors. nih.govtandfonline.comuniprot.orgresearchgate.netcapes.gov.brresearchgate.net This technique measures the ability of Lactoferroxin C to displace the radiolabeled ligand from the receptors, providing an indication of its binding affinity.

Determination of Inhibition Constant (IC50) Values

The inhibitory potency of Lactoferroxin C in displacing a known radioligand from opioid receptors is expressed by its IC50 value. In a radioreceptor assay utilizing [3H]naloxone, the IC50 value for Lactoferroxin C was determined to be 23 μM. nih.govtandfonline.comuniprot.orgresearchgate.netcapes.gov.brresearchgate.net

Table 1: IC50 Value of Lactoferroxin C in Radioreceptor Assay

| Assay Type | Radioligand | IC50 (μM) | Reference |

| Radioreceptor Assay | [3H]naloxone | 23 | nih.govtandfonline.comuniprot.orgresearchgate.netcapes.gov.brresearchgate.net |

Cellular and Tissue-Level Responses to Lactoferroxin C

Studies on isolated tissue preparations have provided insight into the functional effects of Lactoferroxin C. In the myenteric plexus preparation of the longitudinal muscle of guinea pig ileum, Lactoferroxin C demonstrated opioid antagonist activities. nih.govtandfonline.comuniprot.orgresearchgate.netcapes.gov.brresearchgate.net At concentrations ranging from 10⁻⁶ to 10⁻⁵ M, Lactoferroxin C was shown to antagonize the effects of opioid agonists such as [Met⁵]enkephalin and morphiceptin (B1676752). nih.govtandfonline.comuniprot.orgresearchgate.netcapes.gov.brresearchgate.net Notably, the individual lactoferroxin peptides, including Lactoferroxin C, did not exhibit opioid agonist activities in this preparation. nih.govtandfonline.comuniprot.orgresearchgate.netcapes.gov.brresearchgate.net

Table 2: In vitro Antagonist Activity of Lactoferroxin C

Functional Assays in Isolated Tissue Preparations (e.g., guinea pig ileum myenteric plexus)

Functional assays utilizing isolated tissue preparations, such as the myenteric plexus of the longitudinal muscle of the guinea pig ileum, have been instrumental in characterizing the pharmacological profile of Lactoferroxin C. In these preparations, which are commonly used to study opioid activity, Lactoferroxin C has been shown to exert antagonistic effects. tandfonline.comnih.gov Specifically, it has been observed to counteract the inhibitory effects of known opioid agonists like [Met5]enkephalin and morphiceptin on electrically stimulated contractions. tandfonline.comnih.gov These findings suggest that Lactoferroxin C binds to opioid receptors in this tissue, thereby preventing agonists from eliciting their typical responses.

Research indicates that Lactoferroxin C exhibits a preference for certain opioid receptor subtypes. It has been reported to have a somewhat higher degree of preference for kappa-receptors compared to mu-receptors. tandfonline.comnih.govaffbiotech.comabcam.com

Absence of Opioid Agonist Activity

Crucially, studies conducted in the myenteric plexus preparation of the guinea pig ileum have demonstrated that Lactoferroxin C itself possesses no opioid agonist activity. tandfonline.comnih.gov Unlike opioid agonists that would inhibit the electrically stimulated contractions in this tissue, Lactoferroxin C alone does not produce such an effect. Its observed activity is solely in the capacity of an antagonist, blocking the effects of agonists. This lack of intrinsic agonist activity is a defining characteristic of Lactoferroxin C's pharmacological profile in this model.

| Compound | Activity in Guinea Pig Ileum Myenteric Plexus | Opioid Agonist Activity |

| Lactoferroxin C | Antagonizes opioid agonists | Absent |

| [Met5]enkephalin | Inhibits contractions (Agonist) | Present |

| Morphiceptin | Inhibits contractions (Agonist) | Present |

Interactions and Functional Relationships of Lactoferroxin C with Endogenous Systems

Context within Lactoferrin's Broader Biological Functions

Lactoferrin is a multifunctional iron-binding glycoprotein (B1211001) that plays significant protective roles in the mammalian body. usbio.netmdpi.comnih.govbrieflands.com Its functions include antimicrobial, antitumor, anti-inflammatory, immunomodulatory, and antioxidant activities. usbio.netmdpi.comnih.govbrieflands.com Lactoferrin is predominantly found in mammalian milk, particularly in high concentrations in colostrum, and is also present in various epithelial secretions such as saliva, tears, and nasal fluids. usbio.netbrieflands.comabcam.comscielo.br Neutrophils and the liver also produce lactoferrin, contributing to its role in the body's primary defense system. usbio.netabcam.com Lactoferrin's ability to bind iron is a well-known feature, initially leading to the discovery of its antibacterial activity. mdpi.combrieflands.comamazon.in Beyond iron binding, lactoferrin interacts with various molecular and cellular components of hosts and pathogens, contributing to its diverse activities. researchgate.net

Role in the Antimicrobial Activity Cascade of Lactoferrin and Derived Peptides

Lactoferrin and its derived peptides are recognized for their antimicrobial properties against a broad spectrum of microorganisms, including bacteria, viruses, fungi, and parasites. mdpi.comnih.govbrieflands.comamazon.inscirp.org The antimicrobial activity of lactoferrin is partly attributed to its ability to chelate iron, thereby limiting its availability to microorganisms essential for their growth. mdpi.combrieflands.comamazon.inscirp.org However, lactoferrin also exhibits iron-independent antimicrobial mechanisms through direct interaction with microorganisms. mdpi.com Lactoferrin can bind to the lipid component of lipopolysaccharide (LPS), disrupting the integrity of the bacterial outer membrane and increasing susceptibility to other antibacterial agents. brieflands.comnih.gov

Lactoferrin-derived peptides, such as lactoferricin, are generated from the cleavage of lactoferrin and often show higher antimicrobial activity than the native protein. mdpi.comnih.gov While the provided snippets indicate that Lactoferroxin C is a lactoferrin-derived peptide uniprot.orgusbio.netmybiosource.com, its specific role within the antimicrobial activity cascade is not explicitly detailed in the search results. However, given its origin from lactoferrin, it is plausible that Lactoferroxin C could contribute to or possess antimicrobial properties, potentially through mechanisms similar to other lactoferrin-derived peptides like membrane disruption or interaction with microbial components. Research on lactoferrin-derived fragments, such as hLF 1-11, has demonstrated antimicrobial activity against various bacteria. mdpi.comnih.gov The lactotransferrin transferrin-like domain 1 functions as a serine protease that cuts arginine-rich regions, and this function contributes to the antimicrobial activity of lactoferrin. uniprot.orgabcam.comaffbiotech.com

Enzymatic Regulation and Metabolic Pathways

The lactotransferrin transferrin-like domain 1 functions as a serine protease that cleaves arginine-rich regions of lactoferrin. uniprot.orgabcam.comaffbiotech.com This enzymatic activity contributes to the generation of lactoferrin-derived peptides, including potentially Lactoferroxin C, although the specific enzymatic pathways leading to the formation and metabolism of Lactoferroxin C are not extensively described in the provided search results. uniprot.orgusbio.netmybiosource.com The snippets mention that this protease shows preferential cleavage at specific arginine-rich sequences. abcam.comaffbiotech.com

While the origin of Lactoferroxin C from lactoferrin through enzymatic cleavage is indicated, detailed metabolic pathways or further enzymatic regulation specific to Lactoferroxin C itself are not elaborated upon in the provided information.

Proteolytic Stability and Degradation Profiles

Lactoferroxin C is a peptide derived from the larger protein lactoferrin through enzymatic hydrolysis scispace.comresearchgate.net. Its sequence is Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3, corresponding to residues 673-679 of lactoferrin researchgate.net. As a peptide, Lactoferroxin C is inherently susceptible to proteolytic degradation by various endogenous peptidases and proteases present in biological environments such as the gastrointestinal tract, blood, and other tissues.

Research into the proteolytic degradation of lactoferrin, the precursor protein, provides insights into the potential fate of its derived peptides, including lactoferroxin C. Studies have shown that lactoferrin is subject to cleavage by enzymes like pepsin and pancreatin (B1164899) during digestion wur.nl. While lactoferrin itself demonstrates some resistance to pepsin, it is completely broken down by pancreatic proteolysis wur.nl. This suggests that peptide fragments released from lactoferrin would likely be further hydrolyzed by the broad spectrum of peptidases present in the intestinal environment.

Furthermore, studies investigating lactoferrin degradation in specific biological fluids, such as human vaginal fluid, have identified various fragmentation patterns resulting from the action of multiple endopeptidases and exopeptidases nih.govnih.gov. These enzymes can cleave the lactoferrin molecule into smaller fragments and also trim amino acids from the N- and C-termini of these fragments nih.govnih.gov. While these studies primarily characterize the degradation of the larger lactoferrin molecule and its initial large fragments, they underscore the pervasive proteolytic activity within biological systems that would also act upon smaller peptides like Lactoferroxin C.

The specific, detailed proteolytic stability and degradation profile of isolated Lactoferroxin C, including precise half-life data or identification of specific cleavage sites within the peptide sequence by individual enzymes, are not extensively detailed in the provided research findings. However, based on its peptide nature and the known activity of endogenous proteases on lactoferrin and its fragments, it can be inferred that Lactoferroxin C would be subject to enzymatic hydrolysis, leading to its degradation into smaller peptides and individual amino acids.

Conceptual Data Illustration of Enzymatic Degradation Pathways for Peptides (Inferred from Lactoferrin Hydrolysis Studies):

| Enzyme Class | Type of Activity | Potential Impact on Lactoferroxin C (Inferred) | Relevant Biological Environment (Examples) |

| Endopeptidases | Cleavage within the peptide chain | Potential cleavage at internal peptide bonds | Gastrointestinal tract, various tissues |

| Exopeptidases | Cleavage from peptide termini | Removal of amino acids from N- or C-terminus | Gastrointestinal tract, various tissues |

| Serine Proteases | Hydrolysis involving a serine residue | Possible cleavage depending on surrounding residues | Various tissues, bacterial environments |

| Metalloproteases | Hydrolysis requiring a metal ion | Possible cleavage depending on substrate specificity | Various tissues, bacterial environments |

Note: This table illustrates the general types of enzymatic activity that peptides are subject to, based on the context of lactoferrin degradation studies. Specific reaction rates or cleavage sites for Lactoferroxin C by these enzymes are not provided in the consulted sources.

The extent and rate of Lactoferroxin C degradation would be influenced by factors such as the specific enzymes present, their concentration and activity, the pH and temperature of the environment, and the conformation of the peptide itself. While Lactoferroxin C is known to exhibit opioid antagonist activity nih.govuniprot.orgabcam.comstjohnslabs.com, its biological half-life and the duration of its activity in vivo would be significantly impacted by its susceptibility to proteolytic breakdown.

Investigative Methodologies and Analytical Approaches in Lactoferroxin C Research

Peptide Purification and Characterization Techniques

The study of lactoferroxin C necessitates its isolation from complex biological mixtures, typically enzymatic digests of lactoferrin. Various chromatographic and spectroscopic methods are utilized for this purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the purification of peptides, including lactoferroxin C, from sources like enzymatic digests of lactoferrin. This method separates peptides based on their hydrophobicity, utilizing a stationary phase that is non-polar and a mobile phase that is typically a gradient of increasing organic solvent concentration. Studies on the isolation of opioid antagonist peptides from human lactoferrin have successfully employed two steps of reverse-phase high-performance liquid chromatography for purification uniprot.orgtandfonline.com. RP-HPLC is also utilized for the determination and analysis of lactoferrin and its proteolytic degradation products agriculturejournals.cznih.govunirio.br. The detection of peptides in RP-HPLC is often carried out using UV detectors, commonly at wavelengths like 205 nm or 280 nm agriculturejournals.cznih.gov.

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool in peptide research for verifying the amino acid sequence and assessing the purity of isolated peptides like lactoferroxin C. MS provides information on the mass-to-charge ratio of peptides and their fragments, allowing for the confirmation of the peptide sequence and the identification of potential impurities eastport.cznih.govnih.govmdpi.com. The purity of synthetic peptides can be tested by methods including HPLC and MS bioworlde.com. Tandem mass spectrometry (MS/MS) is particularly useful for peptide sequencing, as it involves the fragmentation of selected ions and the analysis of the resulting fragment ions to deduce the amino acid sequence eastport.cznih.gov. The quality of MS/MS spectra can be assessed by comparing them to theoretical spectra or spectral libraries nih.govresearchgate.net.

In Vitro Bioactivity Assays for Receptor Function

To understand the biological effects of lactoferroxin C, in vitro assays are employed to investigate its interaction with specific receptors and its functional consequences in biological preparations. Lactoferroxin C has been identified as a peptide with opioid antagonist activity bioworlde.comgenecards.orguniprot.orgproteopedia.orgresearchgate.netmybiosource.comjensenlab.org.

Ligand Displacement Assays for Receptor Binding

Ligand displacement assays, also known as radioreceptor assays, are utilized to determine the binding affinity of lactoferroxin C to opioid receptors. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor. The ability of lactoferroxin C to displace the binding of the radiolabeled ligand is then measured, providing an indication of its affinity for the receptor uniprot.orgtandfonline.com. Studies have used radioreceptor assays with [3H]naloxone to assess the binding of lactoferroxins to opioid receptors uniprot.orgtandfonline.com. Lactoferroxin C has shown affinity for opioid receptors, with a preference for kappa-receptors over mu-receptors uniprot.orgtandfonline.combioworlde.comproteopedia.orgjensenlab.org.

Data from a radioreceptor assay:

| Peptide | IC50 in presence of 1 nM [3H]naloxone (µM) |

| Lactoferroxin A | 15 uniprot.orgtandfonline.com |

| Lactoferroxin B | 10 uniprot.orgtandfonline.com |

| Lactoferroxin C | 23 uniprot.orgtandfonline.com |

Functional Assays in Isolated Tissue Preparations

Functional assays using isolated tissue preparations are employed to evaluate the biological effects of lactoferroxin C on receptor-mediated responses. These assays involve the use of tissues that endogenously express the receptor of interest, allowing for the measurement of functional outcomes upon exposure to the peptide. For studying opioid antagonist activity, preparations such as the myenteric plexus of the longitudinal muscle of guinea pig ileum and the rabbit vas deferens have been used uniprot.orgtandfonline.comslideshare.net. In these preparations, the ability of lactoferroxin C to antagonize the effects of known opioid agonists is assessed uniprot.orgtandfonline.com. Lactoferroxin C has been shown to antagonize the effects of agonists like [Met5]enkephalin and morphiceptin (B1676752) in the guinea pig ileum assay uniprot.orgtandfonline.com.

Computational and Structural Modeling Approaches

Computational and structural modeling approaches play a significant role in understanding the conformational capabilities and potential interactions of lactoferroxin C. These methods provide insights into the three-dimensional structure of the peptide and how it might interact with receptors or other molecules.

Theoretical conformational analysis has been used to study the conformational possibilities of the lactoferroxin C molecule bsu.edu.azresearchgate.net. These studies explore different spatial arrangements of the peptide chain and estimate the energy associated with these conformations, considering non-bonded, electrostatic, and torsion interactions, as well as hydrogen bonds bsu.edu.azresearchgate.net. The spatial structure of lactoferroxin C can be represented by multiple forms of the main chain, with varying relative energies bsu.edu.az. Computational approaches, including molecular dynamics simulations, have also been applied to study the structural properties and interactions of lactoferrin and its fragments, providing insights into key residues involved in stability and binding nih.govnih.gov. While some modeling focuses on the larger lactoferrin protein nih.govnih.govnih.goveinsteinmed.edu, the principles and techniques of computational modeling are applicable to understanding the behavior of smaller peptides like lactoferroxin C utexas.edunimml.orgresearchgate.net.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties and conformational changes. nih.gov In the context of peptides and proteins, MD simulations can reveal how a molecule moves and folds in a simulated environment, such as in solution or interacting with a membrane. This is crucial for understanding how a peptide's three-dimensional structure relates to its biological activity.

MD simulations are based on applying classical mechanics laws to atoms within the molecule and the surrounding environment (like water molecules), calculating the forces between them and simulating their motion over time. nih.gov By tracking the positions and velocities of atoms, MD simulations can generate trajectories that show the conformational landscape accessible to the peptide. Analysis of these trajectories can provide data on various structural properties, including root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA). nih.gov These metrics help researchers understand the stability, flexibility, and compactness of the peptide structure and how these properties change under different conditions or upon interaction with other molecules. nih.gov

While specific MD simulation studies focused exclusively on the conformational dynamics of Lactoferroxin C were not identified in the consulted literature, MD simulations have been widely applied to study the dynamics of lactoferrin and other lactoferrin-derived peptides. nih.gov These studies demonstrate the utility of MD simulations in understanding the flexibility and structural transitions of such peptides, which can be influenced by factors like solvent conditions or interactions with binding partners. For instance, MD simulations have been used to investigate the conformational changes of lactoferricin, another lactoferrin-derived peptide, in different environments, showing transitions between helical and beta-hairpin structures that may be relevant to its activity. Such studies highlight the potential of MD simulations to provide detailed molecular insights into the behavior of peptides like Lactoferroxin C.

De Novo Peptide Design Principles for Analogues

De novo peptide design involves creating new peptide sequences from scratch, rather than modifying existing natural peptides, with the aim of achieving desired structural and functional properties. This approach is guided by fundamental principles of peptide chemistry and protein folding, often employing computational tools to predict how a designed sequence will fold and interact with target molecules. The goal is to engineer peptides with enhanced stability, activity, or specificity compared to their natural counterparts.

Key principles in de novo peptide design include considering the amino acid composition, sequence, charge distribution, hydrophobicity, and the propensity of residues to form specific secondary structures (like alpha-helices or beta-sheets). These factors collectively influence the peptide's three-dimensional structure and its ability to interact with its environment or specific biological targets. Computational methods, ranging from knowledge-based approaches using existing protein structures to more advanced techniques like machine learning and generative models, are used to explore sequence space and predict structures.

Future Directions and Advanced Research Perspectives on Lactoferroxin C

Elucidation of Comprehensive Pharmacological Profiles and Specificity

While Lactoferroxin C is known to exhibit opioid antagonist activity, particularly with a preference for kappa-receptors over mu-receptors, a comprehensive understanding of its full pharmacological profile and specificity is still an active area of research. Studies have indicated that Lactoferroxin C, along with Lactoferroxin A and B, are opioid antagonist peptides derived from human lactoferrin. tandfonline.comuniprot.orgjensenlab.organtibody-creativebiolabs.com Lactoferroxin A shows preference for mu-receptors, while Lactoferroxin B and C have shown a somewhat higher degree of preference for kappa-receptors compared to mu-receptors. tandfonline.comuniprot.orgjensenlab.organtibody-creativebiolabs.comresearchgate.netresearchgate.netscispace.comjensenlab.orgjensenlab.orgjensenlab.org

Future research aims to precisely map the binding affinities and functional effects of Lactoferroxin C across the entire spectrum of opioid receptor subtypes (mu, delta, kappa, and nociceptin (B549756) receptors) and their potential heteromers. nih.gov This involves detailed in vitro studies using receptor binding assays and functional assays in various cell lines expressing specific opioid receptor subtypes. Furthermore, investigating the peptide's activity in different physiological and pathological conditions is crucial to understand its potential therapeutic implications. Structure-activity relationship studies, building on previous findings that the amino acid in position XA in the general formula XA-Tyr-XB-Tyr-OCH3 can affect specificity, are essential to identify the key structural determinants of Lactoferroxin C's activity and selectivity. tandfonline.comuniprot.orgresearchgate.netresearchgate.net

Exploration of Novel Receptor Interactions Beyond Opioid Receptors

Beyond its established interaction with opioid receptors, the potential for Lactoferroxin C to interact with other biological targets remains an important area for future exploration. Many food-derived peptides exhibit multifunctional properties, including antimicrobial, antihypertensive, immunomodulatory, and antioxidant activities. researchgate.netnih.gov Given that Lactoferroxin C is derived from lactoferrin, a protein with diverse biological functions including antimicrobial, antiviral, and immunomodulatory activities, it is plausible that Lactoferroxin C may also possess activities beyond opioid antagonism. nih.govresearchgate.netsinobiological.com

Future research should employ broad screening approaches, such as high-throughput binding assays and functional genomics, to identify any novel receptors or enzymes that Lactoferroxin C may interact with. Investigating its effects on various cellular pathways not directly linked to opioid signaling could reveal new potential biological roles. For instance, exploring its impact on immune cell function, gastrointestinal motility (given its origin from a milk protein), or even interactions with microbial components could uncover additional pharmacological properties.

Application of Advanced Structural Elucidation Techniques for Solution Conformation

Understanding the three-dimensional structure of Lactoferroxin C in solution is critical for comprehending its interactions with receptors and other biological molecules. While the amino acid sequence (Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3) is known, the dynamic conformation it adopts in a physiological environment significantly influences its biological activity. tandfonline.comuniprot.org

Future research in this area should leverage advanced structural biology techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy to determine the preferred conformation(s) of Lactoferroxin C in various solution conditions, including different pH values and in the presence of membrane mimetics. vdoc.pub Computational approaches, such as molecular dynamics simulations, can complement experimental data by providing insights into the flexibility and conformational ensemble of the peptide. researchgate.net Relating specific conformational states to observed pharmacological activities will be crucial for structure-based drug design and the development of analogues with improved properties.

Development of Advanced Analytical Platforms for In Situ Detection and Quantification

Accurate and sensitive detection and quantification of Lactoferroxin C in biological matrices and food products are essential for both research and potential future applications. Current methods for peptide analysis often involve techniques like HPLC and ELISA, which can be effective but may require sample preparation and may not always provide real-time or in situ information. nih.govmdpi.comassaypro.com

Future directions involve the development of advanced analytical platforms capable of in situ detection and quantification of Lactoferroxin C with high specificity and sensitivity. This could include the development of novel biosensors utilizing highly specific antibodies or aptamers against Lactoferroxin C. mdpi.comnih.gov Techniques such as mass spectrometry, particularly coupled with advanced separation methods, can be further optimized for the trace analysis of Lactoferroxin C in complex biological samples without extensive purification. vu.edu.au The development of methods for in situ monitoring within biological systems or food matrices would provide valuable insights into the peptide's stability, bioavailability, and metabolism. ieo.itmdpi.com

Q & A

What methodologies are used to identify and quantify Lactoferroxin C in biological samples?

Basic Research Focus

Lactoferroxin C is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high specificity and sensitivity . Key steps include:

- Sample Preparation : Use enzymatic digestion (e.g., trypsin) to isolate peptide fragments from lactoferrin.

- Chromatographic Separation : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve Lactoferroxin C from other fragments.

- Validation : Include controls such as synthetic Lactoferroxin C standards and spike-recovery experiments to ensure accuracy.

What is the mechanistic basis of Lactoferroxin C’s opioid antagonist activity?

Basic Research Focus

Lactoferroxin C exhibits kappa-opioid receptor (KOR) selectivity over mu-opioid receptors (MOR), demonstrated via:

- Competitive Binding Assays : Radiolabeled ligands (e.g., [³H]-diprenorphine) in transfected cell lines (e.g., HEK293) .

- Functional Antagonism : Inhibition of cAMP accumulation or ERK phosphorylation in response to KOR agonists like U-50488 .

- Structural Analysis : Molecular docking studies to map interactions between Lactoferroxin C and KOR extracellular loops .

How can researchers design experiments to assess Lactoferroxin C’s receptor selectivity?

Advanced Research Focus

To evaluate receptor specificity:

- Dose-Response Curves : Compare IC₅₀ values for KOR vs. MOR in parallel assays.

- Cross-Reactivity Panels : Test against other GPCRs (e.g., delta-opioid, cannabinoid receptors) to rule off-target effects .

- Genetic Knockout Models : Use CRISPR-edited cell lines lacking KOR/MOR to confirm receptor dependency .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across replicates .

How can contradictions in reported bioactivity of Lactoferroxin C be resolved?

Advanced Research Focus

Discrepancies (e.g., variable IC₅₀ values across studies) require:

- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-validated assays .

- Meta-Analysis : Pool data using random-effects models to account for heterogeneity in experimental conditions (e.g., buffer pH, cell lines) .

- Standardized Replication : Reproduce key studies under controlled conditions, adhering to protocols like MIAME (Minimum Information About a Microarray Experiment) .

What are Lactoferroxin C’s biological targets beyond opioid receptors?

Basic Research Focus

Known non-opioid activities include:

- Antifungal Activity : Assessed via broth microdilution assays against Candida albicans (MIC typically ≤10 µg/mL) .

- Antiproliferative Effects : Tested in cancer cell lines (e.g., MCF-7) using MTT assays; linked to SKP1 and BAX gene modulation .

- Heparin-Binding Interactions : Surface plasmon resonance (SPR) to quantify binding to glycosaminoglycans (GAGs) .

How can in vivo efficacy of Lactoferroxin C in pain modulation be validated?

Advanced Research Focus

For preclinical validation:

- Animal Models : Use male Sprague-Dawley rats in von Frey filament tests (mechanical allodynia) or hot-plate assays (thermal hyperalgesia) .

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after intravenous/oral administration; adjust dosing for bioavailability .

- Behavioral Controls : Include saline and naloxone groups to distinguish opioid-specific effects .

What are the gaps in current literature on Lactoferroxin C’s therapeutic potential?

Advanced Research Focus

Underexplored areas include:

- Long-Term Toxicity : Chronic dosing studies in rodents to assess hepatic/renal toxicity.

- Blood-Brain Barrier Penetration : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to quantify permeability .

- Clinical Relevance : Lack of human trials; prioritize phase 0 microdosing studies with radiolabeled Lactoferroxin C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.